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molecular formula C11H21N3O2S B1526671 tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate CAS No. 848498-90-8

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

Cat. No. B1526671
M. Wt: 259.37 g/mol
InChI Key: UQYHBRIBFPNSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

tert-Butyl piperidin-4-ylcarbamate (5.5 g) was dissolved in anhydrous DCM (75 ml). H-Fluoren-9-ylmethyl isothiocyanatidocarbonate (Fmoc isothiocyanate; 7.75 g) was added in small portions at room temperature after which time a white precipitate formed. The mixture was stirred at room temperature for 90 min. The solvent was removed in vacuo and the crude mixture was treated with 10% piperidine in MeOH (100 ml) for 12 h. The mixture was concentrated in vacuo and triturated with n-hexanes. The white crystalline material was filtered and washed well with n-hexanes and dried in vacuo to afford the title compound (6.55 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.C([N:32]=[C:33]=[S:34])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O>C(Cl)Cl>[NH2:32][C:33]([N:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]1)=[S:34]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N=C=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions at room temperature after which time a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the crude mixture was treated with 10% piperidine in MeOH (100 ml) for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with n-hexanes
FILTRATION
Type
FILTRATION
Details
The white crystalline material was filtered
WASH
Type
WASH
Details
washed well with n-hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC(=S)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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